
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is synthesized through a series of chemical reactions involving bromfenac sodium. The synthetic route typically involves the bromination of a benzoyl compound followed by the introduction of an amino group. The final product, bromfenac sodium, is then formulated into an ophthalmic solution. Industrial production methods focus on ensuring the purity and sterility of the solution, as it is intended for ophthalmic use .
化学反应分析
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) undergoes several types of chemical reactions, including:
Oxidation: Bromfenac can be oxidized under certain conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bromfenac can participate in substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that are excreted from the body .
科学研究应用
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in ophthalmology to manage postoperative pain and inflammation. It is also studied for its potential use in treating other inflammatory conditions.
Industry: Employed in the development of new ophthalmic solutions and drug delivery systems.
作用机制
The mechanism of action of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) reduces the synthesis of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammation and pain in the treated area. The molecular targets of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) include the COX enzymes, and the pathways involved are primarily related to the inflammatory response .
相似化合物的比较
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is similar to other NSAIDs used in ophthalmology, such as:
Ketorolac: Another NSAID used for postoperative ocular pain and inflammation.
Diclofenac: Commonly used for similar indications but has a different chemical structure.
Nepafenac: A prodrug that is converted to amfenac, an active NSAID, in the eye.
What sets Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) apart is its once-daily dosing regimen, which improves patient compliance compared to some other NSAIDs that require more frequent administration .
属性
分子式 |
C15H13BrNNaO4 |
|---|---|
分子量 |
374.16 g/mol |
IUPAC 名称 |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2/q;+1;/p-1 |
InChI 键 |
BIYQNLJPABKADF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.[Na+] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
同义词 |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


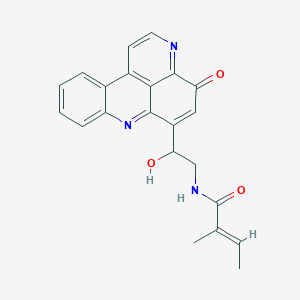

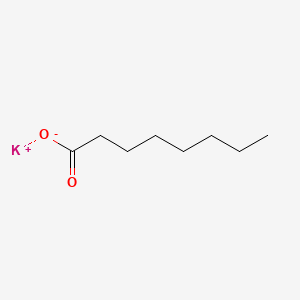
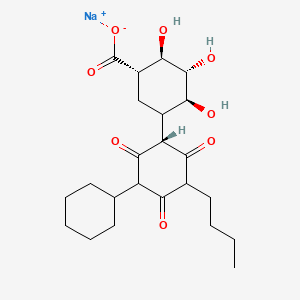
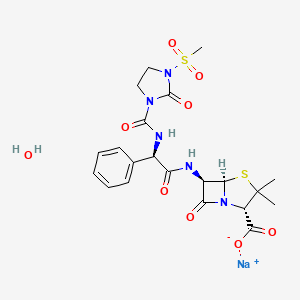
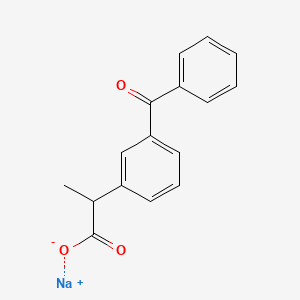

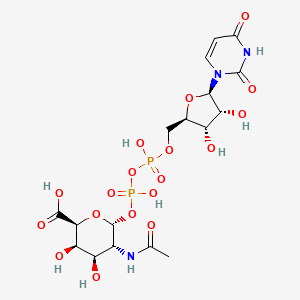
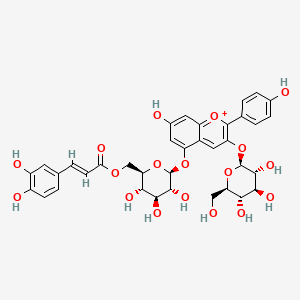
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B1261052.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
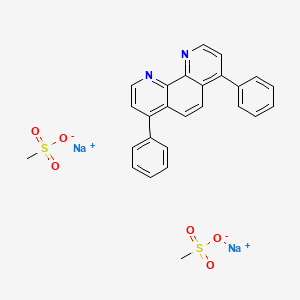
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
